Ethyl (4-bromoisoxazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound that belongs to the class of carbamates, which are widely used in medicinal chemistry and various industrial applications. The compound features a brominated isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This unique structure imparts significant biological and chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-bromoisoxazol-3-yl)carbamate typically involves the reaction of 4-bromoisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
Starting Materials: 4-bromoisoxazole, ethyl chloroformate, triethylamine.
Reaction Conditions: Anhydrous conditions, typically at room temperature.
Procedure: The 4-bromoisoxazole is dissolved in an anhydrous solvent such as dichloromethane. Ethyl chloroformate is added dropwise, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-bromoisoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the isoxazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form dihydroisoxazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of substituted isoxazole derivatives.
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of dihydroisoxazole derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Ethyl (4-bromoisoxazol-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl (4-bromoisoxazol-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (4-bromoisoxazol-3-yl)carbamate can be compared with other similar compounds, such as:
Ethyl (4-chloroisoxazol-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl (4-fluoroisoxazol-3-yl)carbamate: Contains a fluorine atom, which can influence its chemical stability and pharmacokinetic properties.
Ethyl (4-methylisoxazol-3-yl)carbamate: Features a methyl group, which can alter its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives.
Biological Activity
Ethyl (4-bromoisoxazol-3-yl)carbamate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₈BrN₃O₂
- Molecular Weight : 232.06 g/mol
- IUPAC Name : Ethyl 4-bromo-1,2-oxazole-3-carboxylate
This compound features a brominated isoxazole ring, which is known for its potential in medicinal chemistry.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are critical for cellular processes. For example, it may interfere with pathways related to inflammation and cell proliferation.
- Modulation of Receptor Activity : It has been studied as an allosteric modulator for certain nuclear receptors, which play a role in gene expression and cellular signaling.
- Cytotoxic Effects on Pathogens : this compound exhibits cytotoxic effects against various pathogens, including ticks and other parasites.
Efficacy Against Ticks
A recent study evaluated the efficacy of this compound on the tick Rhipicephalus (Boophilus) microplus. The results indicated significant reductions in tick viability across different life stages:
Life Stage | Cumulative Reduction (%) |
---|---|
Larvae | 98.3% |
Nymphs | 72% |
Adults | 27% |
The compound's effectiveness decreased with the maturity of the tick, suggesting that it is more potent against earlier developmental stages. The mechanism behind this effect appears to involve apoptosis in tick cells, leading to reduced egg production and viability .
Cytotoxicity and Safety Profile
In terms of safety, this compound has demonstrated low acute toxicity in mammalian models. Its genotoxic and mutagenic potential is also considered low, making it a candidate for further development in agricultural or medicinal applications .
Case Studies
- Case Study on Tick Control : In a controlled environment, this compound was applied to cattle infested with R. microplus. The treatment resulted in a significant decrease in larval development and egg hatching rates, indicating its potential as an effective ixodicide .
- Allosteric Modulation Study : Another study focused on the compound's role as an allosteric modulator for retinoic acid receptor-related orphan receptor γt (RORγt). It was found to significantly reduce IL-17a mRNA expression in treated cells, demonstrating its potential in managing autoimmune conditions .
Properties
Molecular Formula |
C6H7BrN2O3 |
---|---|
Molecular Weight |
235.04 g/mol |
IUPAC Name |
ethyl N-(4-bromo-1,2-oxazol-3-yl)carbamate |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)8-5-4(7)3-12-9-5/h3H,2H2,1H3,(H,8,9,10) |
InChI Key |
HPEOEUIXWZEWTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NOC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.